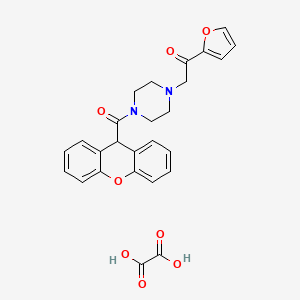

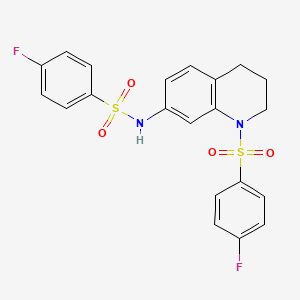

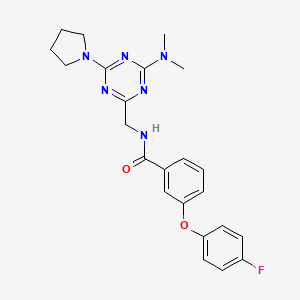

2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Catalytic Activity Enhancement

- The research conducted by Bhunia, Kumar, and Ma (2017) demonstrates the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in enhancing the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This study showcases the potential of furan-2-yl derivatives in promoting efficient catalysis under relatively low temperatures, highlighting their significance in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis and Pharmacological Evaluation

- Kumar et al. (2017) explored the synthesis and pharmacological evaluation of novel derivatives incorporating the furan-2-yl motif. Their work involves the design and synthesis of compounds displaying potential antidepressant and antianxiety activities, underlining the chemical's utility in the development of new therapeutic agents (Kumar et al., 2017).

Aza-Piancatelli Rearrangement

- The study by Reddy et al. (2012) on the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction underscores the versatility of furan-2-yl derivatives in undergoing smooth chemical transformations to yield benzo[b][1,4]thiazine and oxazine derivatives. This research highlights the potential of such compounds in synthetic organic chemistry for constructing complex heterocyclic structures (Reddy et al., 2012).

Anticancer Activity

- The investigation into the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells by Yurttaş et al. (2014) signifies the role of furan-2-yl derivatives in contributing to the development of potent anticancer agents. Their study provided insights into promising antiproliferative agents, emphasizing the compound's relevance in cancer research (Yurttaş et al., 2014).

Inhibitory Effect on Corrosion

- Research by Singaravelu, Bhadusha, and Dharmalingam (2022) on the inhibitive effect of organic inhibitors on the corrosion of mild steel in an acidic medium showcased the potential of furan-2-yl derivatives as corrosion inhibitors. Their study demonstrates the compound's utility in protecting mild steel against corrosion, further expanding its application in materials science (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4.C2H2O4/c27-19(22-10-5-15-29-22)16-25-11-13-26(14-12-25)24(28)23-17-6-1-3-8-20(17)30-21-9-4-2-7-18(21)23;3-1(4)2(5)6/h1-10,15,23H,11-14,16H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPZEYOEZTZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)

![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)